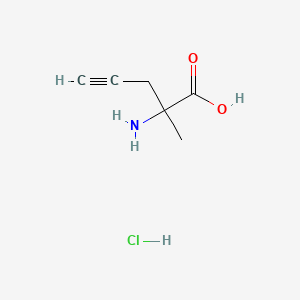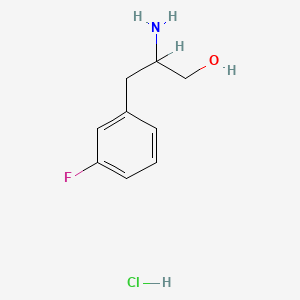![molecular formula C12H23NO6 B12505794 (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine, followed by subsequent reactions to introduce the ethoxy and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during coupling reactions.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
作用机制
The mechanism of action of (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.
相似化合物的比较
Similar Compounds
(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethanol): Similar structure but with an alcohol group instead of an acetic acid group.
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]propanoic acid): An alanine derivative with a similar Boc-protected amine functionality.
(S)-2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid: Another Boc-protected amino acid with a different side chain.
Uniqueness
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis and research. The presence of both ethoxy and acetic acid functionalities provides additional reactivity and potential for derivatization compared to similar compounds.
属性
分子式 |
C12H23NO6 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(4)5-6-17-7-8-18-9-10(14)15/h5-9H2,1-4H3,(H,14,15) |
InChI 键 |
RHUKIUDBJOPOIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


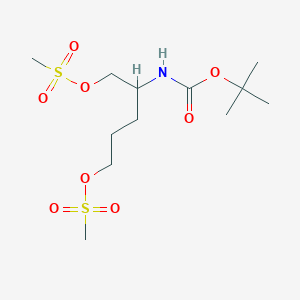
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

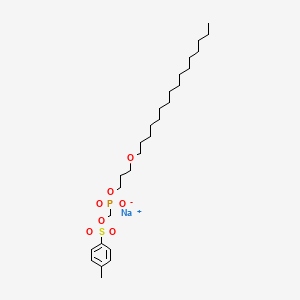
![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)
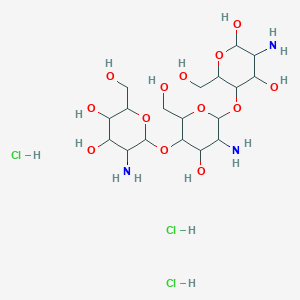
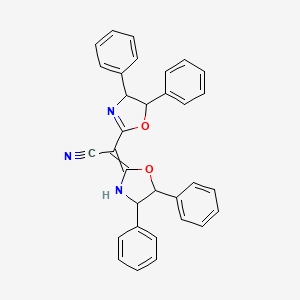
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
